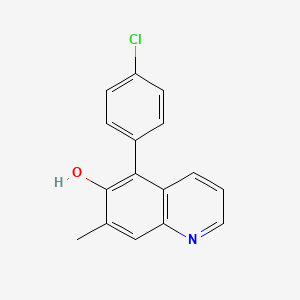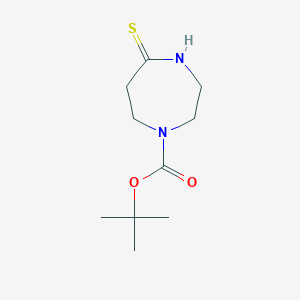![molecular formula C20H24N2O4 B8494964 methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is a complex organic compound with a unique structure that combines a tert-butyl group, a phenylamino group, and a nitrobenzoic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate typically involves multiple steps, including the formation of the phenylamino group, the introduction of the tert-butyl group, and the esterification of the nitrobenzoic acid. Common synthetic routes may involve:
Formation of the Phenylamino Group: This can be achieved through the reaction of aniline derivatives with appropriate reagents.
Introduction of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification of Nitrobenzoic Acid: The nitrobenzoic acid can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
科学的研究の応用
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butyl and phenyl groups but lacks the nitrobenzoic acid ester functionality.
4-tert-Butylphenylboronic acid: Contains the tert-butyl and phenyl groups but has a boronic acid group instead of the nitrobenzoic acid ester.
Uniqueness
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)15-8-10-16(11-9-15)21-13-12-14-6-5-7-17(22(24)25)18(14)19(23)26-4/h5-11,21H,12-13H2,1-4H3 |
InChIキー |
XFKLFSBSCKZLHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diyl]dimethanol](/img/structure/B8494887.png)



![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)

![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)




![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
